4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is a chemical compound known for its complex structure and diverse properties. This compound is used in various scientific research applications due to its unique stability and reactivity balance.
Mechanism of Action
Target of Action
The primary targets of 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride are context-specific amino acids or proteins . Sulfonyl fluorides are known to be privileged motifs in the selective covalent interaction with these targets .
Mode of Action
The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) . This interaction results in the formation of covalent bonds with the target proteins, leading to changes in their function .
Biochemical Pathways
The affected pathways primarily involve the inactivation of enzymes through the reaction of sulfonyl fluorides with active site amino acids . This can lead to the development of protease inhibitors .
Pharmacokinetics
Sulfonyl fluorides are known for their unique stability-reactivity balance , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the efficient targeting of active-site amino acid residues . This can lead to the inactivation of these enzymes, thereby inhibiting their function .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound exhibits resistance to hydrolysis and oxidation , which suggests that it may be stable under physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride typically involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Transition-metal-catalyzed processes based on palladium, copper, and nickel are also employed . Additionally, SO2F2 gas is used as an electrophilic hub in some synthetic routes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves using readily available and easy-to-operate reagents under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound is known to undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals like palladium, copper, and nickel, as well as SO2F2 gas . The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl fluorides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is used in a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its bactericidal effects.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Employed in positron emission tomography as a radio labeling synthon.
Uniqueness
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride stands out due to its unique stability and reactivity balance, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry . Its ability to form covalent bonds with specific amino acid residues in proteins further enhances its utility in biochemical research .
Properties
IUPAC Name |
4-[(1-cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4S2/c12-19(15,16)9-2-4-10(5-3-9)20(17,18)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBPVAUZJAJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.